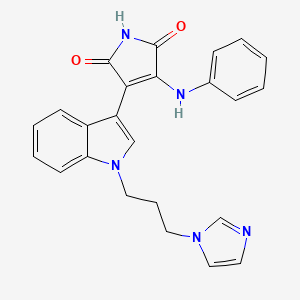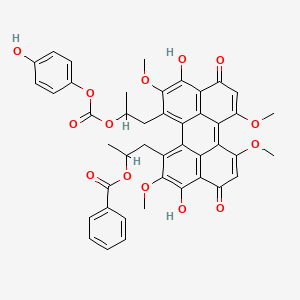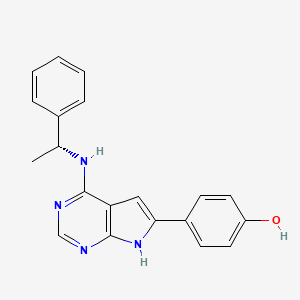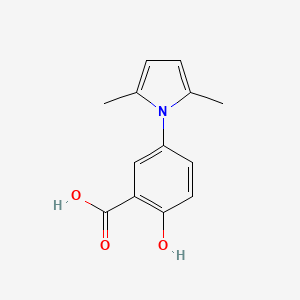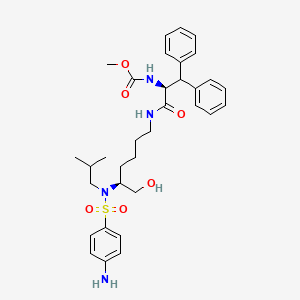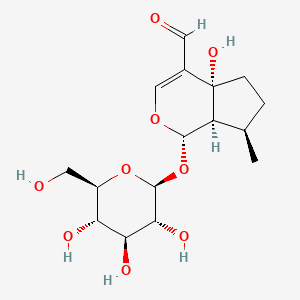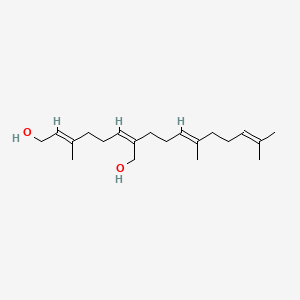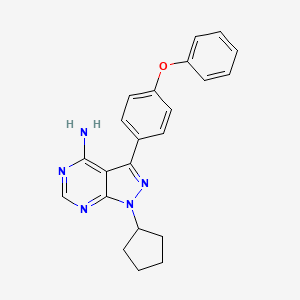
PCI 29732
Descripción general
Descripción
PCI 29732 es un inhibidor potente y selectivo de la tirosina quinasa de Bruton, una enzima crucial en las vías de señalización de las células B. Este compuesto ha mostrado un potencial significativo en la mejora de la eficacia de los agentes quimioterapéuticos convencionales, particularmente en células cancerosas que sobreexpresan el transportador de la subfamilia G del miembro 2 de la casete de unión a ATP .
Aplicaciones Científicas De Investigación
PCI 29732 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.
Biología: Se investiga por sus efectos en la señalización del receptor de células B y su potencial para modular las respuestas inmunitarias.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de cánceres, particularmente aquellos con resistencia a múltiples fármacos mediada por el transportador de la subfamilia G del miembro 2 de la casete de unión a ATP
Industria: Se utiliza en el desarrollo de nuevas estrategias quimioterapéuticas y terapias combinadas
Mecanismo De Acción
PCI 29732 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa de Bruton. Esta inhibición bloquea las vías de señalización aguas abajo involucradas en la activación y proliferación de células B. El compuesto se une de forma competitiva al sitio de unión a ATP de la tirosina quinasa de Bruton, previniendo su fosforilación y posterior activación. Este mecanismo es crucial para su capacidad de mejorar la eficacia de los agentes quimioterapéuticos en células cancerosas .
Análisis Bioquímico
Biochemical Properties
PCI 29732 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. The compound exhibits a high affinity for BTK with a biochemical Ki of 8.2 nM . Additionally, this compound also inhibits other kinases such as Lck and Lyn with Ki values of 4.6 and 2.5 nM, respectively . These interactions are characterized by the irreversible binding of this compound to the active sites of these kinases, thereby blocking their activity and downstream signaling .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In B-cells, the compound inhibits BCR-mediated signaling, leading to reduced cell proliferation and survival . This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents in ABCG2-overexpressing cancer cells by increasing the intracellular accumulation of drugs such as doxorubicin and Rhodamine 123 . This effect is achieved through the inhibition of the ATPase activity of ABCG2, a multidrug resistance protein .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, leading to the inhibition of BTK autophosphorylation and subsequent downstream signaling . This inhibition disrupts the BCR signaling pathway, which is essential for B-cell activation and survival . Additionally, this compound competitively binds to the ATP-binding site of ABCG2, inhibiting its function and enhancing the efficacy of chemotherapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to 12 months at -20°C . Long-term studies have shown that this compound maintains its inhibitory activity against BTK and other kinases over extended periods . The degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity and reduces tumor growth in xenograft models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with kinases such as BTK, Lck, and Lyn . The compound inhibits the phosphorylation of these kinases, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound influences the metabolic flux of cancer cells by enhancing the efficacy of chemotherapeutic agents and reducing drug resistance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to inhibit ABCG2-mediated drug efflux enhances its intracellular accumulation and efficacy . This compound is also distributed to specific tissues, including the liver and kidneys, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BTK and other kinases . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and function within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PCI 29732 implica múltiples pasos, comenzando con la preparación de la estructura central de pirazolo[3,4-d]pirimidina. Los pasos clave incluyen:
Ciclización: Formación del núcleo de pirazolo[3,4-d]pirimidina a través de reacciones de ciclización.
Sustitución: Introducción de los grupos fenoxifenilo y ciclopentilo mediante reacciones de sustitución.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la química de flujo continuo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
PCI 29732 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, alterando potencialmente su actividad biológica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los haluros de arilo se emplean en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
PCI 32765: Otro inhibidor de la tirosina quinasa de Bruton con actividad inhibitoria similar, pero diferentes propiedades farmacocinéticas.
Ibrutinib: Un inhibidor conocido de la tirosina quinasa de Bruton que se utiliza clínicamente para tratar ciertos tipos de cáncer.
Acalabrutinib: Un inhibidor de la tirosina quinasa de Bruton más selectivo con menos efectos fuera del objetivo.
Singularidad
PCI 29732 es único debido a su inhibición reversible de la tirosina quinasa de Bruton y su capacidad para mejorar la eficacia de los agentes quimioterapéuticos en células cancerosas resistentes a múltiples fármacos. Esto lo convierte en una herramienta valiosa para la investigación y las aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUPMONHWAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330786-25-9 | |
| Record name | PCI 29732 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
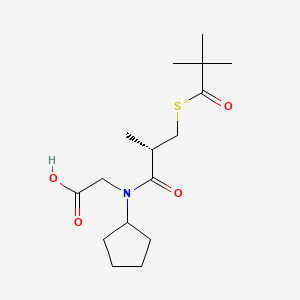

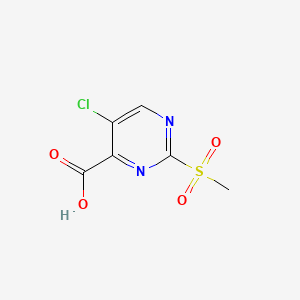
![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)
